Methyl 4-nitro-1-(propan-2-yl)-1H-pyrazole-3-carboxylate

Description

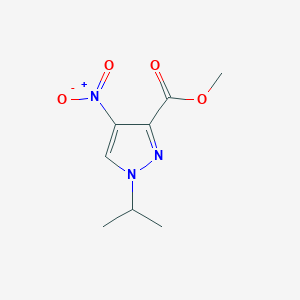

Methyl 4-nitro-1-(propan-2-yl)-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by a nitro group at the 4-position, an isopropyl group at the 1-position, and a methyl ester group at the 3-position.

Properties

CAS No. |

923283-85-6 |

|---|---|

Molecular Formula |

C8H11N3O4 |

Molecular Weight |

213.19 g/mol |

IUPAC Name |

methyl 4-nitro-1-propan-2-ylpyrazole-3-carboxylate |

InChI |

InChI=1S/C8H11N3O4/c1-5(2)10-4-6(11(13)14)7(9-10)8(12)15-3/h4-5H,1-3H3 |

InChI Key |

NYZVRMZHMLYEQW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C=C(C(=N1)C(=O)OC)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-nitro-1-(propan-2-yl)-1H-pyrazole-3-carboxylate typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Esterification: The carboxylic acid group at the 3-position can be esterified using methanol and a suitable acid catalyst, such as sulfuric acid or hydrochloric acid.

Alkylation: The isopropyl group can be introduced at the 1-position through alkylation using isopropyl halides in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Reactors: Using batch or continuous reactors to control reaction conditions and optimize yield.

Purification: Purification steps such as recrystallization, distillation, or chromatography to obtain the desired purity.

Quality Control: Implementing quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitro group can undergo reduction to form an amino group using reducing agents like hydrogen gas and a palladium catalyst.

Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid using aqueous sodium hydroxide.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Aqueous sodium hydroxide, acidic conditions.

Substitution: Nucleophiles such as amines or thiols, elevated temperatures.

Major Products Formed

Amino Derivatives: Formed through the reduction of the nitro group.

Carboxylic Acids: Formed through the hydrolysis of the ester group.

Substituted Pyrazoles: Formed through nucleophilic aromatic substitution reactions.

Scientific Research Applications

Methyl 4-nitro-1-(propan-2-yl)-1H-pyrazole-3-carboxylate has various applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-nitro-1-(propan-2-yl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: The exact pathways depend on the specific biological context, but may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

Methyl 4-nitro-1H-pyrazole-3-carboxylate: Lacks the isopropyl group at the 1-position.

Ethyl 4-nitro-1-(propan-2-yl)-1H-pyrazole-3-carboxylate: Has an ethyl ester group instead of a methyl ester group.

Methyl 4-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate: Has an amino group instead of a nitro group.

Uniqueness

Methyl 4-nitro-1-(propan-2-yl)-1H-pyrazole-3-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the nitro group, isopropyl group, and methyl ester group allows for diverse chemical transformations and applications in various fields.

Biological Activity

Methyl 4-nitro-1-(propan-2-yl)-1H-pyrazole-3-carboxylate is an organic compound with significant potential in medicinal chemistry, particularly due to its unique structural features and biological activity. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 213.19 g/mol. The compound features a pyrazole ring, a nitro group, and a carboxylate ester, which contribute to its reactivity and biological interactions.

Biological Activity

This compound exhibits various biological activities, including:

1. Antimicrobial Activity

Research indicates that compounds with similar structures often exhibit antimicrobial properties. The presence of the nitro group may enhance the interaction with microbial enzymes, suggesting potential applications in treating infections.

2. Anti-inflammatory Properties

Similar pyrazole derivatives have shown anti-inflammatory effects by modulating inflammatory pathways. This compound's ability to interact with specific receptors may lead to reduced inflammation in various models.

3. Anticancer Potential

Preliminary studies indicate that this compound may possess anticancer properties. Its structural similarity to known anticancer agents suggests that it could inhibit tumor growth through various mechanisms.

Synthesis

The synthesis of this compound typically involves multi-step reactions, which require precise control over conditions to maximize yield and purity. The general synthetic route includes the following steps:

- Formation of the pyrazole ring.

- Introduction of the nitro group.

- Esterification to obtain the final product.

Case Studies and Research Findings

Several studies have focused on the biological activity of related pyrazole compounds, providing insights into the potential applications of this compound.

Table 1: Comparison of Biological Activities

| Compound Name | Activity Type | IC50/EC50 (μM) | Reference |

|---|---|---|---|

| This compound | Antimicrobial | TBD | |

| Methyl 4-nitro-1H-pyrazole-3-carboxylate | Anticancer | TBD | |

| Dihydroquinazolinone derivatives | Antiparasitic | 0.064 - 0.577 |

This table highlights the need for further investigation into the specific biological activities and potency of this compound compared to other compounds.

Understanding the mechanism of action is crucial for elucidating how this compound interacts with biological targets:

Enzyme Interactions : The nitro and pyrazole groups may facilitate binding to enzymes or receptors, potentially altering their activity and leading to therapeutic effects.

Cellular Pathways : Similar compounds have been shown to influence cellular signaling pathways involved in inflammation and cancer progression, suggesting that this compound may have analogous effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.